molecular formula C9H10O4 B1673402 Homovanillic acid CAS No. 306-08-1

Homovanillic acid

Cat. No.: B1673402
CAS No.: 306-08-1
M. Wt: 182.17 g/mol
InChI Key: QRMZSPFSDQBLIX-UHFFFAOYSA-N
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Description

Homovanillic acid (HVA), chemically known as 4-hydroxy-3-methoxyphenylacetic acid, is the major metabolite of dopamine (DA) formed via the sequential actions of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . It is a critical biomarker for assessing central dopaminergic activity in clinical and preclinical research. HVA is detectable in cerebrospinal fluid (CSF), plasma, and urine, with CSF concentrations reflecting dopamine turnover in the brain . Elevated or reduced HVA levels are linked to neurological and psychiatric disorders, including Parkinson’s disease (PD), schizophrenia, and dementia with Lewy bodies . Fluorimetric and chromatographic methods are commonly employed for its quantification, though specificity challenges arise due to structural similarities with other aromatic acids .

Chemical Reactions Analysis

Types of Reactions: Homovanillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions can involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Scientific Research Applications

Clinical Diagnostics

Neuroblastoma Diagnosis

HVA is commonly used as a biomarker for neuroblastoma, a pediatric cancer arising from neural crest cells. A study utilizing liquid chromatography-tandem mass spectrometry (LC–MS/MS) reported the simultaneous quantification of HVA and vanillylmandelic acid (VMA) in urine samples from 357 patients. The method demonstrated high accuracy and reliability for diagnosing and monitoring neuroblastoma, with limits of detection for HVA set at 0.5 mg/L .

Table 1: Urinary HVA Levels in Neuroblastoma Patients

Patient GroupMean HVA Level (mg/L)Detection Method
Neuroblastoma Patients10.5 ± 2.3LC–MS/MS
Healthy Controls1.2 ± 0.5LC–MS/MS

Cerebrospinal Fluid Analysis

HVA levels in cerebrospinal fluid (CSF) have been studied in the context of Parkinson's disease. In the DATATOP study, baseline CSF HVA concentrations were measured to evaluate disease progression and treatment efficacy with selegiline, a monoamine oxidase inhibitor. The study found that while HVA levels did not correlate with disease severity, they provided insights into the pharmacodynamics of selegiline treatment .

Research in Neurobiology

Dopamine Metabolism Studies

HVA serves as an important marker for dopamine turnover in the brain. Research has shown that HVA concentrations can reflect local dopamine metabolism, particularly in regions such as the caudate nucleus . This has implications for understanding various neurological disorders characterized by dopaminergic dysfunction.

Table 2: Correlation of HVA Levels with Dopamine Turnover

Brain RegionHVA Concentration (ng/mL)Dopamine Turnover Rate
Caudate Nucleus34.7 ± 17.0High
Frontal Cortex12.3 ± 5.6Moderate

Psychiatric Research

Biomarkers for Psychiatric Disorders

Recent studies have explored the role of HVA as a biomarker for conditions such as dementia with Lewy bodies and Alzheimer's disease. A significant correlation was observed between lower levels of HVA and cognitive decline in autopsy-confirmed cases . This suggests that HVA may be useful in early diagnosis and monitoring of neurodegenerative diseases.

Electrochemical Detection Methods

Voltammetric Techniques

Innovative methods for detecting HVA include electrochemical techniques using unmodified disposable electrodes. A recent study demonstrated that differential pulse voltammetry could accurately quantify HVA concentrations from plasma samples, achieving a detection limit of 3.84×1073.84\times 10^{-7} M . This method offers advantages over traditional techniques by reducing analysis time and reagent consumption.

Table 3: Performance Characteristics of Electrochemical Methods for HVA Detection

Method TypeDetection Limit (M)Precision (%)
Differential Pulse Voltammetry3.84×1073.84\times 10^{-7}≤4.05
Liquid Chromatography-Tandem Mass Spectrometry0.50.5 mg/L≤2

Mechanism of Action

Homovanillic acid exerts its effects through its role as a metabolite of dopamine. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This process involves the oxidative deamination of dopamine followed by methylation. This compound is then excreted in the urine, where its levels can be measured to assess dopamine metabolism and related conditions .

Comparison with Similar Compounds

HVA belongs to a class of phenolic acids and catecholamine metabolites. Its structural and functional distinctions from related compounds are outlined below:

Dopamine Metabolites

Compound Structure Metabolic Origin Physiological Role Clinical Relevance Measurement Challenges
Homovanillic acid (HVA) 4-hydroxy-3-methoxyphenylacetic acid Dopamine → DOPAC → HVA (via COMT) Major DA metabolite; reflects DA turnover Biomarker for PD, schizophrenia, and neuroblastoma Interference from 4-hydroxyphenylacetic acid in fluorimetry
3,4-Dihydroxyphenylacetic acid (DOPAC) 3,4-dihydroxyphenylacetic acid Dopamine → DOPAC (via MAO) Immediate DA oxidation product; less stable than HVA Less commonly measured in CSF due to rapid conversion to HVA Susceptible to oxidation; requires rapid sample processing
Vanillylmandelic acid (VMA) 3-methoxy-4-hydroxymandelic acid Epinephrine/Norepinephrine → COMT/MAO Primary metabolite of norepinephrine Diagnostic marker for pheochromocytoma and neuroblastoma Often co-measured with HVA in urine; similar detection methods

Key Findings :

  • HVA vs. DOPAC: HVA is more stable and abundant in CSF than DOPAC, making it a superior biomarker for chronic dopamine turnover . In PD, HVA levels decrease due to nigrostriatal degeneration, while the HVA/xanthine ratio increases, suggesting compensatory purine metabolism .
  • HVA vs. VMA: Both are O-methylated metabolites, but VMA originates from norepinephrine. Their combined measurement improves diagnostic accuracy for neuroblastoma, with HVA specificity at 86% and VMA at 92% .

Serotonin Metabolite

Compound Structure Metabolic Origin Physiological Role Clinical Relevance
5-Hydroxyindoleacetic acid (5-HIAA) 5-hydroxyindole-3-acetic acid Serotonin → 5-HIAA (via MAO) Major serotonin metabolite Biomarker for carcinoid tumors and depression

Key Findings :

  • In dementia with Lewy bodies, HVA and 5-HIAA levels in CSF differentiate coexisting Alzheimer’s pathology, with HVA reductions indicating dopaminergic dysfunction .

Structural Analogs

Compound Structure Key Difference from HVA Physiological/Clinical Role
4-Hydroxyphenylacetic acid 4-hydroxyphenylacetic acid Lacks 3-methoxy group Microbial metabolite; no direct link to DA
Vanillic acid 4-hydroxy-3-methoxybenzoic acid Carboxylic acid group on benzene ring Antioxidant; studied in nanocomposites for antimicrobial uses

Key Findings :

  • Structural analogs like 4-hydroxyphenylacetic acid lack specificity in fluorimetric HVA assays, necessitating chromatographic separation .

Methodological Considerations

HVA quantification methods include:

  • Fluorimetry : Early methods utilized HVA’s native fluorescence at pH 7, but cross-reactivity with analogs (e.g., 4-hydroxyphenylacetic acid) limits specificity .
  • Chromatography : LC-MS/MS and gas chromatography offer higher specificity, enabling simultaneous measurement of HVA, DOPAC, and VMA .
  • Clinical Utility : Plasma HVA levels correlate with psychosis severity in schizophrenia and predict neuroleptic treatment response .

Biological Activity

Homovanillic acid (HVA) is a significant metabolite of dopamine, primarily excreted by the kidneys, and serves as an important biomarker for dopaminergic activity in the brain. This article explores the biological activity of HVA, focusing on its physiological roles, implications in various neurological conditions, and recent research findings.

1. Overview of this compound

  • Chemical Structure : HVA is a phenolic compound, chemically known as 4-hydroxy-3-methoxyphenylacetic acid.
  • Source : It is primarily derived from the metabolism of dopamine through the action of monoamine oxidase and catechol-O-methyltransferase.

2. Biological Functions and Mechanisms

HVA plays several roles in the body, particularly concerning neurological health:

  • Dopaminergic Activity Indicator : HVA levels in cerebrospinal fluid (CSF) and plasma are used to assess dopaminergic activity, making it a useful biomarker in clinical studies.
  • Neuroprotective Effects : Recent studies have indicated that HVA may exert neuroprotective effects by inhibiting synaptic autophagic death, thus preserving neuronal integrity in conditions like depression .

3.1. Neurological Disorders

HVA levels have been associated with various neurological conditions:

  • Parkinson's Disease : In a study involving patients with early Parkinson's disease, baseline CSF HVA concentrations did not correlate with disease severity but showed significant changes post-treatment with selegiline, indicating its potential role in monitoring disease progression .
  • Alcoholism : Research has shown that abstinent alcoholics exhibit significantly lower plasma HVA levels compared to healthy controls, suggesting alterations in dopaminergic metabolism associated with alcohol dependence .

3.2. Depression and Gut-Brain Axis

Recent findings highlight the connection between gut microbiota and HVA production:

  • A study demonstrated that specific gut bacteria can enhance HVA production, which may alleviate depressive symptoms through mechanisms involving synaptic health . This suggests a novel therapeutic avenue targeting the gut-brain axis.

4. Research Findings and Case Studies

StudyFindingsPopulation
DATATOP StudyCSF HVA concentration decreased significantly in patients treated with selegiline compared to controls800 patients with early Parkinson's disease
Alcohol DependenceMean plasma HVA was significantly lower in alcohol-dependent patients than controls142 alcohol-dependent patients vs. 101 controls
Depression ModelsAdministration of HVA improved depressive symptoms in mouse modelsChronic unpredictable mild stress model

5. Conclusion

This compound serves as a crucial biomarker for dopaminergic activity and has significant implications for understanding various neurological disorders. Ongoing research continues to uncover its multifaceted roles, particularly in relation to gut health and neuroprotection. Future studies are needed to explore the therapeutic potential of modulating HVA levels in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Homovanillic Acid in biological samples, and how do their sensitivity and specificity compare?

  • Methodological Answer : HVA is commonly quantified using high-performance liquid chromatography (HPLC) with electrochemical detection for cerebrospinal fluid (CSF) , gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution for urine , and LC-MS/MS for plasma. Sensitivity varies: GC-MS achieves detection limits of ~1 ng/mL, while HPLC-ECD is optimal for CSF due to lower matrix interference. Validation steps must include recovery tests for sample preparation (e.g., solid-phase extraction) and calibration against certified reference materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : HVA is classified under GHS as acutely toxic (oral), skin/eye irritant, and respiratory hazard . Researchers must:

  • Use fume hoods for weighing powdered HVA to avoid inhalation .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Store HVA in sealed containers at 2–8°C, away from light, to prevent degradation .
  • Dispose of waste via chemical inactivation (e.g., neutralization) and compliant hazardous waste streams .

Advanced Research Questions

Q. How can dietary and circadian rhythm confounders be controlled in longitudinal studies measuring urinary HVA in psychiatric cohorts?

  • Methodological Answer :

  • Dietary Control : Restrict intake of dopamine precursors (e.g., tyrosine-rich foods) 48 hours before sampling .
  • Timed Collection : Use 24-hour urine collection with creatinine normalization to account for renal function variability .
  • Sampling Schedule : Collect samples at consistent times (e.g., morning) to mitigate diurnal fluctuations linked to dopamine metabolism .

Q. How should researchers address contradictory findings in HVA levels, such as associations with both symptom severity and non-specific neurological abnormalities?

  • Methodological Answer :

  • Multi-Modal Validation : Combine HVA measurements with neuroimaging (e.g., dopamine receptor PET) or histopathology (e.g., autopsy-confirmed dementia cases) to distinguish primary vs. secondary dopaminergic dysfunction .
  • Covariate Adjustment : Statistically control for variables like age, medication use (e.g., antipsychotics), and comorbidities (e.g., white matter lesions) in regression models .

Q. What normalization techniques are optimal for minimizing batch effects in metabolomics studies involving HVA?

  • Methodological Answer :

  • Internal Standards : Use deuterated HVA (d2-HVA) for isotope dilution in GC-MS to correct for extraction efficiency .
  • Probabilistic Quotient Normalization : Adjust for urine dilution by normalizing to median metabolite intensities .
  • Batch Correction Algorithms : Apply ComBat or EigenMS to remove technical variability across LC-MS runs while preserving biological signals .

Q. What experimental designs are effective for tracking HVA dynamics during neuroleptic treatment withdrawal in schizophrenia?

  • Methodological Answer :

  • Longitudinal Sampling : Measure plasma HVA weekly for 5+ weeks post-withdrawal to capture delayed dopaminergic rebound .
  • Symptom Correlation : Use PANSS (Positive and Negative Syndrome Scale) scores to correlate HVA changes with psychosis severity. Mixed-effects models can account for intra-patient variability .

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)
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InChI Key

QRMZSPFSDQBLIX-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID5059791
Record name Homovanillic acid
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Molecular Weight

182.17 g/mol
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Physical Description

White solid; [Merck Index] White to pale brown crystalline powder; [Alfa Aesar MSDS], Solid
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Solubility

17 mg/mL
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Vapor Pressure

0.00000823 [mmHg]
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CAS No.

306-08-1
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Record name 4-hydroxy-3-methoxyphenylacetic acid
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Melting Point

138 - 140 °C
Record name Homovanillic acid
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Synthesis routes and methods

Procedure details

A mixture of (4-hydroxy-3-methoxy-phenyl)-acetic acid ethyl ester (2 g, 9.51 mmol) and LiOH monohydrate (1.2 g, 28.5 mmol) in MeOH (20 ml) and water (10 ml) was stirred at RT for 14 h. The reaction mixture was concentrated under vacuum, diluted into water and neutralized by the addition of HCl 2 M in water (14.3 ml). The resulting slurry was extracted with DCM (3×) and AcOEt (2×) and the combined organic fractions were dried over Na2SO4, filtered and evaporated to dryness to yield the crude title compound (1.67 g, 9.17 mmol, 96%) as a brownish solid, which was used in the next step without further purification. HPLC: AtRet=0.77 min; LC-MS: m/z 183.4 [M+H]+; 1H NMR (400 MHz, DMSO-d6): 3.43 (s, 2H), 3.74 (s, 3H), 6.61-6.66 (m, J=8.1, 2.0, 1H), 6.67-6.72 (m, 1H), 6.81 (d, J=2.0, 1H), 8.81 (s, 1H), 12.17 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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